molecular formula C5H10N2O4S B1470275 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid CAS No. 1367720-86-2

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid

Cat. No.: B1470275
CAS No.: 1367720-86-2
M. Wt: 194.21 g/mol
InChI Key: CTDKUWRJIJQHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups to form the thiadiazolidine ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar principles apply on a larger scale. Industrial synthesis would involve optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different functionalized thiadiazolidine compounds .

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The thiadiazolidine ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its propanoic acid moiety allows for unique interactions in biological systems compared to similar compounds with different substituents .

Properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c1-4(5(8)9)7-3-2-6-12(7,10)11/h4,6H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKUWRJIJQHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Reactant of Route 2
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Reactant of Route 3
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Reactant of Route 4
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Reactant of Route 5
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid
Reactant of Route 6
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.